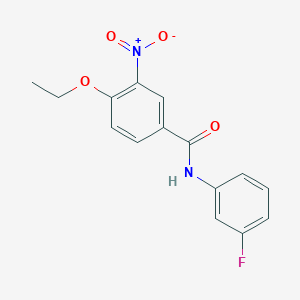![molecular formula C13H20Cl2N2 B5862055 (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5862055.png)
(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, commonly known as DCBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCBA belongs to the class of compounds known as benzylamines, which are widely used as antihistamines and anticholinergics. DCBA has been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of DCBA is not fully understood, but it is believed to involve the disruption of microbial cell membranes and inhibition of viral replication. DCBA has been shown to bind to the fungal cell wall and disrupt its integrity, leading to cell death. In addition, DCBA has been found to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of HIV and HSV.
Biochemical and Physiological Effects:
DCBA has been found to exhibit low toxicity and high selectivity towards microbial cells. It has been shown to have minimal effects on mammalian cells, indicating its potential as a therapeutic agent. DCBA has also been found to exhibit anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DCBA has several advantages for lab experiments, including its potent antimicrobial and antiviral activity, low toxicity, and high selectivity towards microbial cells. However, DCBA has some limitations, including its limited solubility in water and its potential to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on DCBA. One potential area of research is the development of DCBA-based therapeutics for the treatment of microbial infections, including MRSA and Candida albicans. Another area of research is the investigation of the anti-inflammatory and analgesic effects of DCBA, which may have potential applications in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to understand the exact mechanism of action of DCBA and to optimize its pharmacological properties for therapeutic use.
Conclusion:
DCBA is a synthetic compound with potent antimicrobial and antiviral activity, as well as anti-inflammatory and analgesic effects. Its low toxicity and high selectivity towards microbial cells make it a promising candidate for the development of novel therapeutics for the treatment of microbial infections and inflammatory disorders. Further research is needed to optimize its pharmacological properties and to develop DCBA-based therapeutics for clinical use.
Synthesemethoden
DCBA can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N,N-dimethylethanolamine to produce DCBA.
Wissenschaftliche Forschungsanwendungen
DCBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. DCBA has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, DCBA has been found to exhibit anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-4-17(8-7-16(2)3)10-11-5-6-12(14)13(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYTIMFZMCWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424494 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)



